

4-Chloro-2-fluorobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 4-Chloro-2-fluorobenzaldehyde

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An In-Depth Technical Guide to **4-Chloro-2-fluorobenzaldehyde**: A Cornerstone Intermediate in Modern Synthesis

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It delves into the core attributes of **4-Chloro-2-fluorobenzaldehyde**, from its fundamental molecular characteristics to its strategic applications, synthesis, and analytical validation. The narrative is structured to provide not just data, but actionable, field-proven insights grounded in established scientific principles.

Core Compound Identification and Physicochemical Properties

4-Chloro-2-fluorobenzaldehyde is a substituted aromatic aldehyde whose unique electronic and steric properties make it a highly valuable precursor in multi-step organic synthesis.^[1] The strategic placement of a chlorine atom at the C4 position and a highly electronegative fluorine atom at the C2 position, ortho to the aldehyde group, imparts distinct reactivity to the molecule. This substitution pattern is crucial for its role in constructing complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.^{[2][3]}

The fundamental properties of this compound are summarized below, providing a baseline for its handling, application, and analysis.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₄ ClFO	[1] [4] [5] [6]
Molecular Weight	158.56 g/mol	[1] [4] [5] [6]
CAS Number	61072-56-8	[1] [5] [6] [7]
IUPAC Name	4-chloro-2-fluorobenzaldehyde	[4] [7]
Appearance	White to light yellow/pale cream crystalline powder or crystals.	[1] [7]
Melting Point	58 - 61 °C	[1] [3]
Purity (Typical)	≥ 98% (by GC)	[1]
InChI Key	UVGYSEIWAOOIJR-UHFFFAOYSA-N	[5] [7]
SMILES	O=Cc1c(F)cc(Cl)cc1	[5] [7]

The Synthetic Versatility of 4-Chloro-2-fluorobenzaldehyde

The utility of **4-Chloro-2-fluorobenzaldehyde** stems from the orchestrated reactivity of its functional groups. The aldehyde provides a reactive handle for a multitude of classic transformations, while the halogen substituents modulate the electronic properties of the aromatic ring and serve as sites for further functionalization.

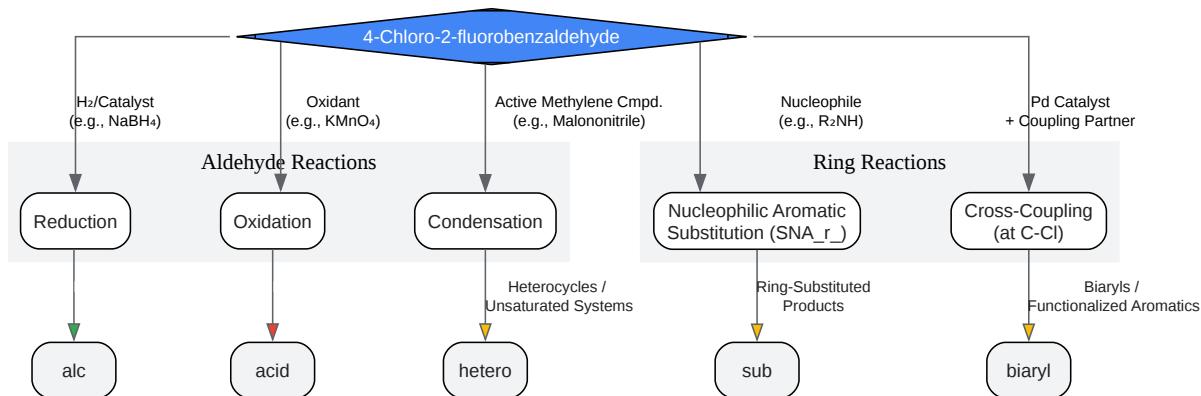
Key Reactive Features:

- Aldehyde Group: Readily participates in nucleophilic additions, condensations (e.g., Knoevenagel, Aldol), reductive aminations, and oxidations to the corresponding carboxylic acid. This is the primary site for building molecular complexity.[\[2\]](#)[\[8\]](#)
- Fluorine Substituent: As a strongly electron-withdrawing group, it activates the aromatic ring for nucleophilic aromatic substitution (S_{NA}_r_) reactions, particularly at the adjacent C1

(aldehyde) and C3 positions. In drug development, the inclusion of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and lipophilicity.^[8]

- Chlorine Substituent: The C-Cl bond can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. This provides a secondary, orthogonal site for molecular elaboration.

The interplay of these features makes **4-Chloro-2-fluorobenzaldehyde** a versatile node for synthesizing diverse chemical scaffolds.



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Caption: Core reactivity pathways of **4-Chloro-2-fluorobenzaldehyde**.

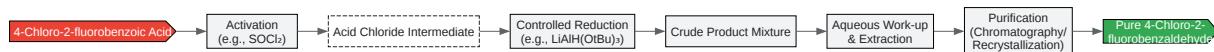
Synthesis and Manufacturing Considerations

While multiple synthetic routes exist, a common laboratory and industrial approach involves the targeted oxidation of the corresponding benzyl alcohol or the reduction of the benzoic acid derivative. A plausible and widely referenced pathway originates from 4-Chloro-2-fluorobenzoic acid.^[9] The choice of reagents and conditions is critical to ensure high purity and yield, minimizing side reactions such as over-reduction or unwanted substitutions.

Illustrative Synthetic Workflow: Reduction of 4-Chloro-2-fluorobenzoic Acid

This protocol is a representative method. Reagent choice and reaction conditions must be optimized for scale and safety.

- Activation: Convert 4-Chloro-2-fluorobenzoic acid to a more reactive intermediate, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester. This step is crucial for facilitating a controlled reduction.
- Reduction: The activated intermediate is then reduced to the aldehyde. A selective reducing agent like lithium tri-tert-butoxyaluminum hydride (LBAL) or diisobutylaluminium hydride (DIBAL-H) is often employed to prevent over-reduction to the benzyl alcohol.
- Work-up and Quenching: The reaction is carefully quenched, typically with an aqueous acid solution, to neutralize the reducing agent and hydrolyze any intermediates.
- Extraction & Purification: The crude product is extracted from the aqueous phase using an organic solvent (e.g., dichloromethane, ethyl acetate). The combined organic layers are then washed, dried, and concentrated. Final purification is typically achieved via column chromatography on silica gel or recrystallization to yield the high-purity product.[\[10\]](#)



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Caption: General synthetic workflow from the corresponding benzoic acid.

Applications in Drug Discovery and Pharmaceutical Development

4-Chloro-2-fluorobenzaldehyde is not merely a synthetic tool but a strategic building block for active pharmaceutical ingredients (APIs). Its derivatives are prominent in the development of novel therapeutics, particularly in oncology and immunology.[\[1\]](#)[\[2\]](#)

- Anti-Cancer Agents: The compound serves as a precursor for synthesizing complex heterocyclic systems that form the core of kinase inhibitors and other targeted anti-cancer therapies.[\[2\]](#)
- Anti-Inflammatory Drugs: It is utilized in the construction of molecules designed to modulate inflammatory pathways.[\[2\]](#)
- Agrochemicals: Beyond pharmaceuticals, it is a key intermediate in producing advanced pesticides and crop protection agents.[\[3\]](#)

The rationale for its use is rooted in the principles of medicinal chemistry. The fluorine atom can block sites of metabolic oxidation, increasing the drug's half-life, while the overall electronic profile of the substituted ring can be fine-tuned to optimize binding to a biological target.[\[8\]](#)

Quality Control: A Validated GC Method for Purity Assessment

Ensuring the purity of this intermediate is paramount, as impurities can lead to unwanted side products and complicate downstream processes, ultimately affecting the quality of the final API.

[\[2\]](#) Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a robust and widely accepted method for assessing purity and profiling volatile impurities.[\[11\]](#)

Step-by-Step GC-FID Protocol

- System Preparation:
 - Instrument: Gas Chromatograph with FID.[\[11\]](#)
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
 - Carrier Gas: High-purity Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
- Standard and Sample Preparation:
 - Standard: Prepare a standard solution of **4-Chloro-2-fluorobenzaldehyde** (of known high purity) in a suitable solvent (e.g., HPLC-grade Acetone or Ethyl Acetate) at a concentration

of ~1 mg/mL.

- Sample: Accurately weigh and dissolve the sample to be tested in the same solvent to achieve the same nominal concentration as the standard.
- Instrumental Conditions:
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1.0 µL (Split mode, e.g., 50:1 split ratio).
 - Oven Temperature Program:
 - Initial: 100 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 15 °C/min.
 - Final: Hold at 250 °C for 5 minutes.
 - Detector (FID) Temperature: 280 °C.
- Analysis and Data Interpretation:
 - Inject the standard to determine the retention time and response factor.
 - Inject the sample solution.
 - Calculate the purity by area percent normalization: $\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$. This method assumes all components have a similar response factor, which is a reasonable starting point for purity assessment.

Parameter	Recommended Setting	Rationale
Technique	Gas Chromatography (GC-FID)	Ideal for analyzing volatile and thermally stable compounds like benzaldehydes.[11]
Column	Medium-polarity (e.g., 5% Phenyl Polysiloxane)	Provides good separation of the main component from related impurities.
Oven Program	Temperature Gradient	Ensures elution of both volatile and less-volatile impurities within a reasonable run time.
Detector	Flame Ionization Detector (FID)	Offers high sensitivity for organic compounds and a wide linear range.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling **4-Chloro-2-fluorobenzaldehyde**. The compound is classified as a hazardous substance.[12]

GHS Hazard Information:[4]

- Pictogram: Warning
- Hazard Statements:
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]

Mandatory Handling and Storage Procedures

Protocol	Guideline	Justification & Source
Personal Protective Equipment (PPE)	Wear chemical safety goggles, nitrile gloves, and a lab coat.	To prevent skin and eye contact, which causes irritation.
Ventilation	Handle exclusively in a certified chemical fume hood.	To avoid inhalation of powder or vapors, which can cause respiratory irritation.[13]
First Aid (Eyes)	Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.	To mitigate serious eye irritation.[12]
First Aid (Skin)	Wash off immediately with plenty of soap and water. Remove contaminated clothing.	To treat skin irritation.[12]
Spill Management	Sweep up spilled solid carefully, avoiding dust generation. Place in a sealed container for disposal.	To prevent environmental release and exposure.[14]
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8 °C).	To maintain compound stability and prevent degradation.
Incompatibilities	Keep away from strong oxidizing agents, strong acids, and strong bases.	To avoid vigorous and potentially hazardous reactions.[13]

Conclusion

4-Chloro-2-fluorobenzaldehyde is a strategically vital intermediate whose value is defined by the precise arrangement of its functional groups. Its versatile reactivity profile has cemented its role as a key building block in the synthesis of high-value molecules, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthetic pathways,

analytical validation, and safety protocols is essential for any scientist or researcher aiming to leverage this compound to its full potential in driving innovation in drug discovery and chemical development.

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